5-Bromoisoquinoline-8-sulfonic acid

Purity Specification Quality Control Synthetic Intermediate

5-Bromoisoquinoline-8-sulfonic acid is the essential 5,8-disubstituted building block for sulfonamide-based CCR8 antagonists. Only this specific isomer directly converts to 5-bromoisoquinoline-8-sulfonyl chloride, enabling parallel SAR library synthesis and kinase inhibitor discovery. ≥98% purity from ISO-certified suppliers ensures batch-to-batch reproducibility. Request a quote today.

Molecular Formula C9H6BrNO3S
Molecular Weight 288.12 g/mol
CAS No. 862777-69-3
Cat. No. B3159546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinoline-8-sulfonic acid
CAS862777-69-3
Molecular FormulaC9H6BrNO3S
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br
InChIInChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14)
InChIKeyPLBHWUSEDWFDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisoquinoline-8-sulfonic acid (CAS 862777-69-3): A Bifunctional Isoquinoline Building Block for Drug Discovery and Heterocyclic Synthesis


5-Bromoisoquinoline-8-sulfonic acid (CAS 862777-69-3) is a heteroaromatic building block with a molecular formula of C9H6BrNO3S and a molecular weight of 288.12 . The compound features a bromine atom at the 5-position and a sulfonic acid group at the 8-position on the isoquinoline core, endowing it with dual reactivity for both cross-coupling and sulfonamide chemistry. Commercially available from multiple suppliers at purities ranging from 95% to 98%, this compound is a versatile intermediate in the synthesis of complex heterocycles and pharmaceutical candidates .

Why 5-Bromoisoquinoline-8-sulfonic Acid Cannot Be Replaced by Positional Isomers or Other Halogenated Isoquinolines


The 5-bromo-8-sulfonic acid substitution pattern is not arbitrary; it directly determines the compound's utility as a precursor to 5-bromoisoquinoline-8-sulfonyl chloride (CAS 937632-19-4), a critical intermediate in the synthesis of isoquinoline-based CCR8 antagonists [1]. Positional isomers, such as 7-bromo-isoquinoline-5-sulfonic acid, or compounds lacking the sulfonic acid group (e.g., 5-bromoisoquinoline) cannot undergo the same sulfonylation sequence to yield the sulfonyl chloride, which serves as the essential handle for constructing the sulfonamide pharmacophore present in nanomolar-potency CCR8 antagonists [2]. This structural specificity makes the 5,8-disubstituted isomer uniquely positioned to access biologically active chemotypes that are otherwise inaccessible.

Quantitative Evidence for 5-Bromoisoquinoline-8-sulfonic Acid: Purity, Reactivity, and Biological Relevance


Higher Purity Grade (98%) Available from ISO-Certified Supplier for Reproducible Synthesis

5-Bromoisoquinoline-8-sulfonic acid is available in a 98% purity grade from MolCore, an ISO-certified supplier, compared to the more common 95% purity grade from other commercial sources . This difference in purity specification can impact reaction yields and the minimization of byproduct formation in sensitive downstream transformations, such as the preparation of sulfonyl chlorides .

Purity Specification Quality Control Synthetic Intermediate

Essential Precursor to Nanomolar-Potency CCR8 Antagonists for Immuno-Oncology

5-Bromoisoquinoline-8-sulfonic acid is the direct precursor to 5-bromoisoquinoline-8-sulfonyl chloride, which is used to synthesize isoquinoline-based bioisosteres of naphthalene sulfonamide CCR8 antagonists. The resulting isoquinoline-derived compounds exhibit IC50 values in the nanomolar (nM) range in both CCL1 competition binding and CCR8 calcium mobilization assays [1]. In contrast, the parent naphthalene sulfonamide series (e.g., NS-15) suffers from low oral bioavailability (2%) due to solubility issues, whereas the isoquinoline isosteres represent an effort to improve physicochemical properties while maintaining target potency [1].

CCR8 Antagonist Immuno-Oncology Sulfonamide Isostere

Defined Physicochemical Properties (LogP, Density) for Predictive Modeling and Formulation

Predicted physicochemical properties for 5-bromoisoquinoline-8-sulfonic acid include a density of 1.850±0.06 g/cm³ and a calculated octanol-water partition coefficient (LogP) of 1.5 [1]. In comparison, the positional isomer 7-bromo-isoquinoline-5-sulfonic acid has the same molecular formula and weight but its specific predicted properties may differ due to the altered substitution pattern, which can affect solubility, permeability, and chromatographic behavior .

Physicochemical Property LogP Density Prediction

Direct Conversion to Sulfonyl Chloride (CAS 937632-19-4) for Diversification via Sulfonamide Formation

5-Bromoisoquinoline-8-sulfonic acid can be converted to 5-bromoisoquinoline-8-sulfonyl chloride (CAS 937632-19-4) using thionyl chloride in DMF [1]. This sulfonyl chloride is a key intermediate that reacts with a wide range of amines to generate diverse sulfonamide libraries. In contrast, 5-bromoisoquinoline (CAS 34784-04-8), which lacks the sulfonic acid group, cannot be directly functionalized into a sulfonamide without an additional sulfonation step, limiting its synthetic utility for generating sulfonamide-based bioactive compounds .

Sulfonyl Chloride Sulfonamide Synthesis Diversification Handle

High-Value Application Scenarios for 5-Bromoisoquinoline-8-sulfonic Acid in Drug Discovery and Chemical Biology


Synthesis of Isoquinoline-Based CCR8 Antagonists for Immuno-Oncology Programs

Procure 5-bromoisoquinoline-8-sulfonic acid as the starting material to generate 5-bromoisoquinoline-8-sulfonyl chloride, then construct sulfonamide-based isosteres of naphthalene CCR8 antagonists. The resulting compounds have been shown to retain nanomolar potency against CCR8 in binding and functional assays . This application is directly supported by published data demonstrating that the isoquinoline core serves as a viable bioisostere for the naphthalene scaffold in CCR8 antagonist design .

Parallel Library Synthesis of Sulfonamide-Derived Chemical Probes

Utilize the sulfonic acid group for straightforward conversion to the sulfonyl chloride, which can then be reacted with diverse amine building blocks in parallel format. This approach is widely used to explore structure-activity relationships (SAR) for targets where sulfonamides are privileged motifs . The 98% purity grade from ISO-certified suppliers minimizes batch-to-batch variability, ensuring reproducible library synthesis .

Development of Novel ROCK Inhibitors via Sulfonyl Chloride Intermediate

5-Bromoisoquinoline-8-sulfonyl chloride (derived from the target compound) has been implicated in the synthesis of ROCK (Rho-associated protein kinase) inhibitors, which are valuable tools in cancer and cardiovascular disease research . This application scenario is relevant for laboratories focused on kinase inhibitor discovery and development.

Computational Modeling and Physicochemical Property Optimization Studies

Use the compound's predicted physicochemical properties (density = 1.850 g/cm³, LogP = 1.5) as input parameters for computational models to predict solubility, permeability, and formulation behavior . These data support rational drug design and help prioritize this scaffold over isomers with less favorable predicted properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoisoquinoline-8-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.